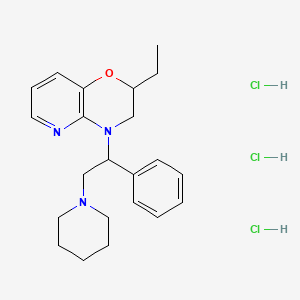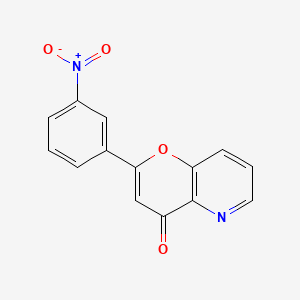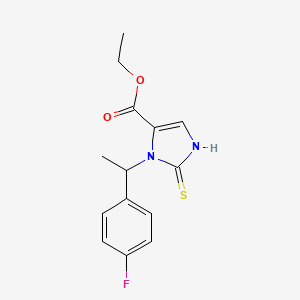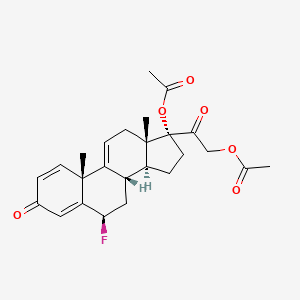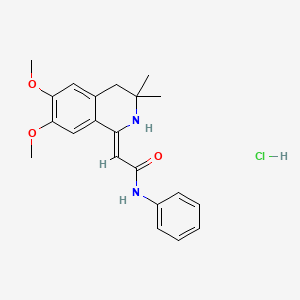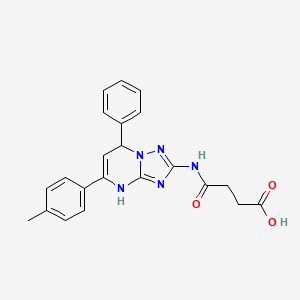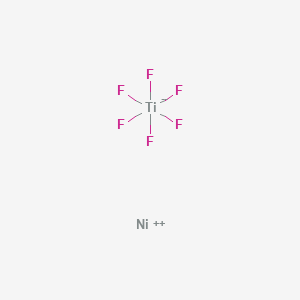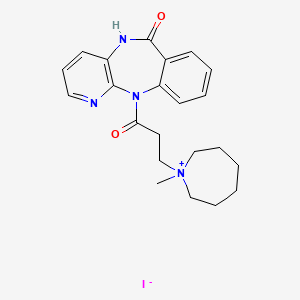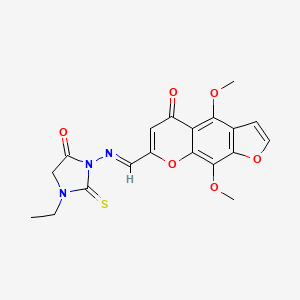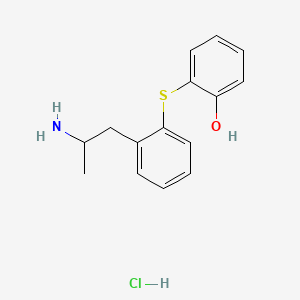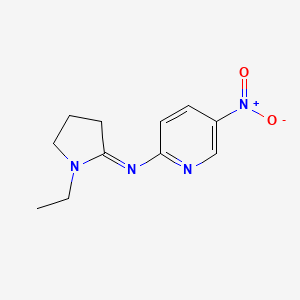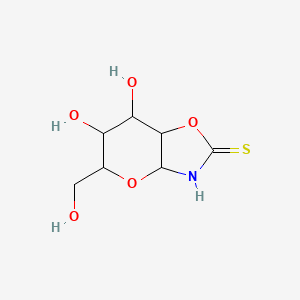
Mu-Thiolglucoxazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mu-Thiolglucoxazoline is a synthetic compound with the molecular formula C7H11NO5S. It consists of 11 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mu-Thiolglucoxazoline involves the formation of a thiazoline ring, which is a common building block in organic synthesis . The synthetic route typically includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. For example, one method involves the cyclization of a thioamide with an α-halo ketone in the presence of a base to form the thiazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of solvents, catalysts, and purification techniques would be crucial to achieving efficient production.
化学反応の分析
Types of Reactions
Mu-Thiolglucoxazoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiazoline ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoline derivatives.
科学的研究の応用
Mu-Thiolglucoxazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of Mu-Thiolglucoxazoline involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with protein synthesis or cell wall formation . The compound’s sulfur and nitrogen atoms can form strong interactions with metal ions and other biomolecules, leading to its biological activity .
類似化合物との比較
Mu-Thiolglucoxazoline can be compared with other thiazole and oxazoline derivatives:
Thiazole: Thiazole compounds are known for their antimicrobial, anticancer, and anti-inflammatory activities.
Oxazoline: Oxazoline derivatives are used in various applications, including as chiral ligands in asymmetric synthesis.
Similar Compounds
Thiazole: Sulfathiazole, ritonavir, abafungin.
Oxazoline: Linezolid, tedizolid.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazoline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5438-35-7 |
|---|---|
分子式 |
C7H11NO5S |
分子量 |
221.23 g/mol |
IUPAC名 |
6,7-dihydroxy-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydropyrano[2,3-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C7H11NO5S/c9-1-2-3(10)4(11)5-6(12-2)8-7(14)13-5/h2-6,9-11H,1H2,(H,8,14) |
InChIキー |
PZFICWFDJJJRHG-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C2C(O1)NC(=S)O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


